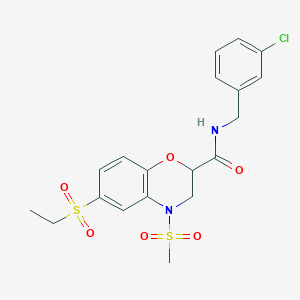

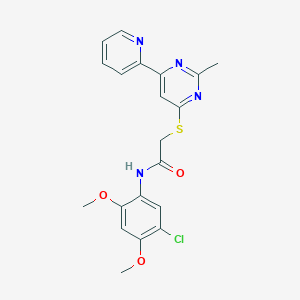

N-(3-氯苄基)-6-(乙磺酰基)-4-(甲磺酰基)-3,4-二氢-2H-1,4-苯并恶嗪-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound appears to be a derivative of 1,4-benzoxazine with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their biological activities, which can provide insight into the possible characteristics and applications of the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves the chlorosulfonation of N-benzyl carboxamides, as described in the first paper. The process yields sulfonyl chlorides, which can then be condensed with nucleophiles to produce various derivatives . This suggests that a similar approach could be used to synthesize the compound , with appropriate modifications to introduce the ethylsulfonyl and methylsulfonyl groups.

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives is significant due to their potential biological activities. The second paper discusses the synthesis of benzoxazine derivatives as potent serotonin-3 (5-HT3) receptor antagonists . The structural modification of azasetron, a known 5-HT3 receptor antagonist, led to the creation of more potent compounds. This indicates that the molecular structure of benzoxazine derivatives is crucial for their interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoxazine derivatives include chlorosulfonation and subsequent condensation with nucleophiles . The specific reactions for the compound of interest would likely involve steps to introduce the ethylsulfonyl and methylsulfonyl groups at the appropriate positions on the benzoxazine ring.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of benzoxazine derivatives in general can be inferred. These compounds are likely to have significant binding affinity to biological receptors, such as the 5-HT3 receptor, and their physical properties would be influenced by the substituents on the benzoxazine ring .

Relevant Case Studies

The second paper provides a case study of the development of benzoxazine derivatives as 5-HT3 receptor antagonists, highlighting the importance of structural modifications for enhanced biological activity . Although the specific compound is not mentioned, this case study is relevant as it demonstrates the potential therapeutic applications of benzoxazine derivatives.

科学研究应用

合成和化学性质

1,2-恶嗪(包括1,2-苯并恶嗪和相关化合物)的合成和化学性质在N-(3-氯苄基)-6-(乙磺酰基)-4-(甲磺酰基)-3,4-二氢-2H-1,4-苯并恶嗪-2-甲酰胺的背景下具有重要意义。这些化合物可以通过各种方法合成,包括由酰基-亚硝基戊烯酮环化衍生的二氢-恶嗪脱水。由于其结构上的多样性,此类化合物作为进一步化学修饰的基础,能够设计具有所需生物活性的分子。从这些化合物衍生的恶嗪鎓盐表现出亲电特性,使其成为有机合成中有价值的中间体(Sainsbury, 1991)。

抗氧化能力

该化合物的结构类似物因其抗氧化能力而受到探索,特别是在ABTS/PP脱色试验的背景下。这些研究阐明了抗氧化剂与ABTS自由基阳离子的反应途径,突出了苯并恶嗪衍生物通过特定化学相互作用有助于抗氧化能力的潜力。这种见解对于了解苯并恶嗪支架的修饰如何影响抗氧化活性至关重要,这与开发针对氧化应激相关疾病的新型治疗剂具有相关性(Ilyasov等,2020)。

抗菌和抗真菌活性

苯并恶嗪类化合物(包括苯并恶嗪衍生物)已被证明在植物防御机制中发挥作用,为其抗菌和抗真菌活性提供了见解。这些从植物中衍生的化合物表明了一种设计新型抗菌剂的潜在支架。苯并恶嗪酮的合成衍生物已显示出对致病真菌和细菌的有效活性,表明苯并恶嗪核心结构与开发新的抗菌策略相关。这项研究强调了探索苯并恶嗪衍生物在传统用途之外的治疗应用的重要性(de Bruijn等,2018)。

药理特性

苯并恶嗪的药理特性一直是广泛研究的主题,突出了它们在各种治疗领域的用途。苯并恶嗪衍生物表现出广泛的药理作用,包括抗菌、抗分枝杆菌、抗糖尿病、降血脂和抗抑郁活性。生物活性的这种多样性突出了苯并恶嗪支架作为一种通用化学实体的潜力,用于设计和开发具有改进的安全性和有效性特征的新药。该领域的持续研究旨在优化苯并恶嗪衍生物的药理特性,以满足药物化学和药物开发领域的新兴需求(Siddiquia等,2010)。

作用机制

属性

IUPAC Name |

N-[(3-chlorophenyl)methyl]-6-ethylsulfonyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O6S2/c1-3-30(26,27)15-7-8-17-16(10-15)22(29(2,24)25)12-18(28-17)19(23)21-11-13-5-4-6-14(20)9-13/h4-10,18H,3,11-12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEYPOHUUFEQHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NCC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorobenzyl)-6-(ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(3'-fluorobiphenyl-4-yl)sulfonyl]amino}-N-isobutylbenzamide](/img/structure/B2552761.png)

![7-((4-ethylphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2552762.png)

![Ethyl 2-(4-(5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamido)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2552769.png)

![3-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2552770.png)

![2-Chloro-N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2552771.png)

![2-[Methyl-4-(morpholinosulfonyl)-2-nitroanilino]acetic acid](/img/structure/B2552774.png)

amine](/img/structure/B2552776.png)